molecular formula C15H15BrO B168527 4-Bromo-4'-isopropyloxybiphenyl CAS No. 153486-91-0

4-Bromo-4'-isopropyloxybiphenyl

Cat. No.: B168527
CAS No.: 153486-91-0
M. Wt: 291.18 g/mol
InChI Key: JXISYYIKGVKADW-UHFFFAOYSA-N
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Description

4-Bromo-4’-isopropyloxybiphenyl is an organic compound with the molecular formula C15H15BrO and a molecular weight of 291.19 g/mol . It is a biphenyl derivative where a bromine atom is substituted at the 4-position of one phenyl ring and an isopropoxy group at the 4’-position of the other phenyl ring. This compound is used in various chemical research and industrial applications due to its unique structural properties .

Mechanism of Action

The mechanism of action of 4-Bromo-4’-isopropyloxybiphenyl involves its interaction with specific molecular targets, depending on the context of its use. In biochemical assays, it may bind to enzymes or receptors, altering their activity and providing insights into their function. The exact pathways and molecular targets can vary based on the specific application and experimental conditions .

Comparison with Similar Compounds

Comparison: 4-Bromo-4’-isopropyloxybiphenyl is unique due to the presence of both a bromine atom and an isopropoxy group, which confer distinct chemical reactivity and physical properties. Compared to 4-Bromo-4’-hydroxybiphenyl, the isopropoxy group provides different solubility and steric effects. In contrast to 4-Bromobenzaldehyde, the biphenyl structure offers increased rigidity and potential for further functionalization .

Properties

IUPAC Name

1-bromo-4-(4-propan-2-yloxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-11(2)17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXISYYIKGVKADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602283
Record name 4-Bromo-4'-[(propan-2-yl)oxy]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153486-91-0
Record name 4-Bromo-4'-[(propan-2-yl)oxy]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

20 g of 4-bromo-4'-hydroxybiphenyl, 12 g of isopropyl bromide, 45 g of potassium carbonate and 200 ml of N,N'-dimethylformamide are reacted in an analogous manner to Example 1(a) to give 18 g of 4-bromo-4'-(isopropoxy)biphenyl.
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20 g
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12 g
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45 g
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200 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of Example 1A (505 mg, 3.31 mmol), 1,4-dibromobenzene (2.34 g, 9.92 mmol.), K2CO3 (960 mg, 6.87 mmol) and pyridine (20 mL) at 80° C. was added Cu(II) oxide (650 mg, 8.17 mmol). After the addition, the mixture was refluxed vigorously for 20 h. After cooling, methylene chloride was added and the mixture was filtered through Celite. The filtrate was concentrated to dryness. The residue was dissolved in ether, which was washed with 10% HCl (2×), 1N NaOH (2×), brine (1×), dried over MgSO4, and concentrated to dryness. The residue was purified on silica gel eluting with hexane and ethyl acetate gradient to give the desired product as a white solid (477 mg, 47%).
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505 mg
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reactant
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2.34 g
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reactant
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960 mg
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20 mL
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650 mg
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47%

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